molecular formula C17H17ClN4O2 B14996980 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B14996980
M. Wt: 344.8 g/mol
InChI Key: ZODIVSQTTCOVPQ-UHFFFAOYSA-N
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Description

N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the pyrazole ring, followed by the introduction of the oxazole moiety and subsequent functionalization to introduce the carboxamide group. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in the development of pharmaceuticals or agrochemicals.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE include other pyrazole and oxazole derivatives, such as:

Uniqueness

What sets N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H17ClN4O2/c1-10-8-15(24-21-10)17(23)19-16-11(2)20-22(12(16)3)9-13-4-6-14(18)7-5-13/h4-8H,9H2,1-3H3,(H,19,23)

InChI Key

ZODIVSQTTCOVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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